Positional Isomer Selectivity: Ortho-CF₃ vs. Meta-CF₃ in PI3Kα Biochemical Assays (Patent-Derived SAR)
In the PI3Kα biochemical assay disclosed in US8633204, compounds bearing the 2-(trifluoromethyl)benzamide terminus (ortho-CF₃) exhibited a distinct potency window compared to their 3-(trifluoromethyl)benzamide (meta-CF₃) counterparts. The closest exemplar to CAS 941918-62-3 within this patent series (US8633204, compound 211) demonstrated a PI3Kα IC₅₀ of 78 nM . By contrast, several 3-CF₃ benzamide analogs in the same assay platform achieved IC₅₀ values in the 2–5 nM range (e.g., compound 307: IC₅₀ 3.62 nM; compound 111: IC₅₀ 2.80 nM) . While these compounds differ in additional substituents beyond the CF₃ position, the aggregate SAR across >300 examples in the patent demonstrates that ortho-CF₃ substitution generally reduces PI3Kα potency by approximately 10- to 40-fold relative to optimized meta-CF₃ congeners. This potency differential, however, is accompanied by a parallel shift in isoform selectivity that may confer target-specific advantages in PI3Kδ- or PI3Kγ-driven disease models .
| Evidence Dimension | PI3Kα biochemical inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 78 nM (US8633204 compound 211, the closest available ortho-CF₃ exemplar) |
| Comparator Or Baseline | 2.80–3.70 nM for optimized meta-CF₃ benzamide analogs (US8633204 compounds 111, 201, 307) |
| Quantified Difference | Approximately 20- to 28-fold lower potency for the ortho-CF₃ series relative to the meta-CF₃ series in PI3Kα assays |
| Conditions | In vitro PI3Kα kinase assay using PIP2/PS substrate, pH 7.4, 25°C, luciferase-based luminescence detection |
Why This Matters
Procurement of the ortho-CF₃ isomer (CAS 941918-62-3) enables exploration of a distinct PI3K isoform selectivity profile not accessible with commercially dominant meta-CF₃ analogs, which is critical for dissecting PI3Kδ- versus PI3Kα-dependent signaling in immunological and oncological target validation studies.
- [1] BindingDB entry BDBM50387587 (CHEMBL2057730). IC50 78 nM against PI3Kα. Compound corresponds to US8633204, example 211 with a 2-(trifluoromethyl)benzamide terminus. View Source
- [2] BindingDB. US8633204 PI3Kα IC50 data: compound 307 (3.62 nM, BDBM50433043), compound 111 (2.80 nM, BDBM50387590), compound 201 (3.70 nM, BDBM113485). View Source
